molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7

5-Methylbenzo[d]isoxazol-3-amine

Cat. No. B1320872
CAS RN: 89976-56-7
M. Wt: 148.16 g/mol
InChI Key: GNWQLQVKOQHMPF-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]isoxazol-3-amine is an organic compound with the molecular formula C8H8N2O . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide range of biological activities . A multicomponent [3+1+2] cascade annulation reaction using aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates has been developed . This metal-free reaction involved the transannulation of benzo[d]isoxazol-3-amines with the formation of two C–N bonds and a C–C bond in one pot .


Molecular Structure Analysis

The molecular structure of 5-Methylbenzo[d]isoxazol-3-amine consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .

Safety and Hazards

Safety data sheets suggest that in case of exposure, one should move out of the dangerous area, seek fresh air, and wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Isoxazole derivatives have attracted considerable attention due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

properties

IUPAC Name

5-methyl-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQLQVKOQHMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595548
Record name 5-Methyl-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzo[d]isoxazol-3-amine

CAS RN

89976-56-7
Record name 5-Methyl-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-benzisoxazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1 M potassium tert-butoxide in THF (40.7 mL, 40.7 mmol) was added acetone oxime (2.97 g, 40.7 mmol) in one portion. After stirring for 20 min at rt, a solution of 2-fluoro-5-methylbenzonitrile (5.0 g, 37.0 mmol) in THF (30 mL) was slowly added from an addition funnel. After stirring for 3 hrs at room temperature, the mixture was heated at 60° C. overnight. A dark brown solution was obtained. The reaction was quenched with water (10 mL). The reaction mixture was partitioned between saturated NaHCO3 solution (50 mL) and ethyl acetate (150 mL). The organic layer was separated and washed with water (3×30 mL) and the solvent was removed on a rotary evaporator to yield a brown solid. The solid was then treated with a mixture of EtOH (80 mL), H2O (53 mL) and HCl (12 N, 26.8 mL) at reflux for 2 hrs. After cooling, the reaction mixture was basified with solid sodium carbonate and NaOH (1 N, 30 mL). The reaction mixture was then extracted with ethyl acetate (2×100 mL). The organic layer was washed with water (2×30 mL) and brine (40 mL), then dried over anhydrous sodium sulfate. Rotary evaporation of solvent afforded a brown solid (4.6 g). LC/MS (ESI) (M+H++CH3CN: 190.0). This product was used without further purification.
Name
Quantity
26.8 mL
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Name
Quantity
40.7 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

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